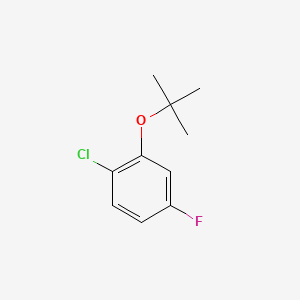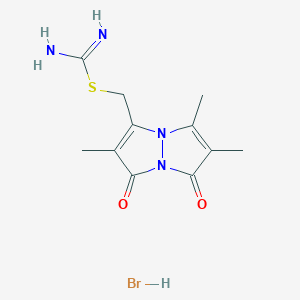
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 6th positions, respectively, on the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to introduce the respective halogens at the desired positions on the quinoline ring. The carboxylate group is then introduced through esterification reactions using appropriate carboxylic acid derivatives and methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents like toluene or ethanol.
Major Products Formed:
- Substituted quinoline derivatives with different functional groups.
- Oxidized or reduced quinoline compounds.
- Biaryl compounds formed through coupling reactions.
科学研究应用
Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
- Methyl 6-Bromo-8-fluoroquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
Comparison: Methyl 7-Bromo-6-fluoroquinoline-3-carboxylate is unique due to the specific positions of the bromine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the carboxylate group further enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C11H7BrFNO2 |
|---|---|
分子量 |
284.08 g/mol |
IUPAC 名称 |
methyl 7-bromo-6-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7BrFNO2/c1-16-11(15)7-2-6-3-9(13)8(12)4-10(6)14-5-7/h2-5H,1H3 |
InChI 键 |
AMRDIPOGOPMUEK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-[(Hydroxyimino)methyl]-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid](/img/structure/B13707588.png)










![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide](/img/structure/B13707668.png)
